molecular formula C9H19NO B1425442 2-Cyclohexyl-2-methoxyethan-1-amine CAS No. 1493314-87-6

2-Cyclohexyl-2-methoxyethan-1-amine

Cat. No.: B1425442
CAS No.: 1493314-87-6
M. Wt: 157.25 g/mol
InChI Key: SAGXQEXZNLAHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-methoxyethan-1-amine is an organic compound with the molecular formula C9H19NO. It is characterized by a cyclohexyl group attached to a methoxyethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Cyclohexyl-2-methoxyethan-1-amine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-methoxyethan-1-amine typically involves the reaction of cyclohexylamine with methoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the operation.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-methoxyethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclohexanone derivatives.

  • Reduction: Reduction reactions can produce amines with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-methoxyethan-1-amine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary based on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 2-(1-Cyclohexenyl)ethylamine

  • 2-Methoxyethan-1-amine

Properties

IUPAC Name

2-cyclohexyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXQEXZNLAHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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